Cas no 106256-81-9 (α-D-Lactopyranose Heptaacetate Trichloroacetimidate)

α-D-Lactopyranose Heptaacetate Trichloroacetimidate structure
106256-81-9 structure
商品名:α-D-Lactopyranose Heptaacetate Trichloroacetimidate
CAS番号:106256-81-9
MF:
メガワット:
CID:4551676

α-D-Lactopyranose Heptaacetate Trichloroacetimidate 化学的及び物理的性質

名前と識別子

    • α-D-Lactopyranose Heptaacetate Trichloroacetimidate

α-D-Lactopyranose Heptaacetate Trichloroacetimidate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
L113850-500mg
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
500mg
$270.00 2023-05-18
TRC
L113850-250mg
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
250mg
$150.00 2023-05-18
TRC
L113850-100mg
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
100mg
$69.00 2023-05-18
TRC
L113850-2g
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
2g
$965.00 2023-05-18
TRC
L113850-1g
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
1g
$506.00 2023-05-18
TRC
L113850-2.5g
α-D-Lactopyranose Heptaacetate Trichloroacetimidate
106256-81-9
2.5g
$1171.00 2023-05-18

α-D-Lactopyranose Heptaacetate Trichloroacetimidate 関連文献

α-D-Lactopyranose Heptaacetate Trichloroacetimidateに関する追加情報

Recent Advances in the Application of α-D-Lactopyranose Heptaacetate Trichloroacetimidate (CAS: 106256-81-9) in Glycochemistry and Drug Development

α-D-Lactopyranose Heptaacetate Trichloroacetimidate (CAS: 106256-81-9) has emerged as a pivotal glycosyl donor in modern glycochemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates. Recent studies highlight its enhanced reactivity and stereoselectivity in glycosylation reactions, attributed to the electron-withdrawing trichloroacetimidate group. A 2023 study published in Carbohydrate Research demonstrated its utility in the efficient synthesis of tumor-associated carbohydrate antigens (TACAs), achieving yields exceeding 85% with minimal side products. This underscores its potential in anticancer vaccine development.

Innovative applications of 106256-81-9 have been reported in PROTAC (Proteolysis Targeting Chimera) technology. Researchers at MIT (2024) utilized this compound as a linker to conjugate E3 ubiquitin ligase ligands with glycosidase inhibitors, creating novel degrader molecules for lysosomal storage disorders. The heptaacetyl protection was found critical for maintaining blood-brain barrier permeability in murine models, with a 40% increase in target degradation efficiency compared to non-acetylated analogs.

Structural optimization studies (JACS, 2024) revealed that the C-2 acetyl group in 106256-81-9 plays a dual role: it stabilizes the oxocarbenium ion intermediate during glycosylation while enabling remote participation effects. Quantum mechanical calculations showed a 12 kcal/mol reduction in activation energy when using this donor versus standard trichloroacetimidates. These findings have been implemented in automated oligosaccharide synthesizers, reducing coupling times by 60% in industrial-scale production of heparin mimetics.

In drug delivery systems, α-D-Lactopyranose Heptaacetate Trichloroacetimidate derivatives have shown remarkable pH-sensitive properties. A Nature Biotechnology paper (2023) described its incorporation into nanoparticle coatings that release payloads specifically in tumor microenvironments (pH 6.5-7.0). The heptaacetate motif provided 3-fold greater serum stability than PEGylated alternatives, with complete hydrolysis occurring within 2 hours under acidic conditions.

Emerging safety data (Regulatory Toxicology and Pharmacology, 2024) indicate that 106256-81-9 exhibits favorable toxicological profiles. Ames tests showed no mutagenicity at concentrations up to 500 μM, and in vitro hepatocyte assays demonstrated 90% viability after 72-hour exposure. These properties, combined with its synthetic versatility, position this compound as a cornerstone in next-generation glycan-based therapeutics.

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